[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

Catalog No.
S3432969
CAS No.
56167-97-6
M.F
C5H4N4S
M. Wt
152.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

CAS Number

56167-97-6

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

IUPAC Name

2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

InChI

InChI=1S/C5H4N4S/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10)

InChI Key

VQBLJOSAQBCAPX-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=S)N2N=C1

Canonical SMILES

C1=CC2=NNC(=S)N2N=C1

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione is a heterocyclic compound characterized by a triazole ring fused to a pyridazine structure, with a thione functional group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles that exhibit diverse biological activities and potential applications in medicinal chemistry. The unique arrangement of nitrogen atoms within the triazole and pyridazine rings contributes to its chemical reactivity and biological properties.

There is no current research available on the mechanism of action of TPT. However, derivatives of TPT have been explored for their potential antimicrobial and antitumor activities []. Understanding the mechanism of action of these derivatives might provide clues for the potential activity of TPT itself.

Synthesis

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione, also known as 3H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione, can be synthesized through various methods. One common approach involves the cyclization of formamidines with hydrazonoyl halides. PubChem:

Potential Applications

Research suggests that [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to its heterocyclic ring structure, the compound may hold promise for drug discovery efforts. However, more research is required to understand its specific biological properties.
  • Materials Science: The thermal and chemical stability of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione makes it a candidate for material development applications. Studies have explored its potential use in the creation of functional polymers. ScienceDirect:

The chemical reactivity of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione can be explored through various types of reactions typical for heterocycles:

  • Nucleophilic Substitution: The thione group can undergo nucleophilic attack, leading to the formation of thiol derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
  • Oxidation and Reduction: The thione can be oxidized to a sulfonamide or reduced to yield thiols, showcasing its versatility in synthetic pathways.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Antitumor Properties: Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity is often attributed to the unique structural features that allow interaction with biological targets.

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione typically involves several key steps:

  • Condensation Reactions: Initial formation of the triazole ring through condensation of hydrazines with appropriate carbonyl compounds.
  • Cyclization: Subsequent cyclization with pyridazine derivatives to form the fused heterocyclic structure.
  • Thionation: Introduction of the thione group via thionation reactions using phosphorus pentasulfide or similar reagents.

These methods highlight the synthetic versatility and potential for modification to enhance properties.

The applications of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for drug development targeting infections and cancer.
  • Agriculture: Potential use as an agrochemical for pest control due to its antimicrobial properties.
  • Material Science: Investigated for incorporation into polymers or materials that require specific chemical functionalities.

Interaction studies focusing on [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets (e.g., enzymes or receptors).
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at the molecular level.
  • Toxicity Evaluations: Assessing the safety profile through in vitro and in vivo studies.

These studies are essential for determining the viability of this compound in therapeutic applications.

Several compounds share structural similarities with [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione. Here are some notable examples:

Compound NameStructure TypeUnique Features
[1,2,4]TriazoleTriazoleExhibits broad-spectrum antimicrobial activity.
1H-Pyrazolo[3,4-b]quinolinePyrazoleKnown for potent antitumor properties.
1,2-BenzothiazoleBenzothiazoleExhibits anti-inflammatory and anticancer activities.
1H-Pyrazolo[3,4-b]pyridinePyrazoleNotable for neuroprotective effects.

These compounds highlight the diversity within nitrogen-containing heterocycles while underscoring the unique attributes of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione related to its specific structural configuration and resultant bioactivity.

One-Pot Cyclocondensation Strategies Using Heterocyclic Precursors

One-pot synthetic protocols have emerged as efficient routes to construct the triazolo[4,3-b]pyridazine-3(2H)-thione framework. A prominent method involves the oxidative cyclization of hydrazinopyridazine derivatives with aldehydes under metal-free conditions. For instance, Ruso et al. demonstrated that treating pyridazinohydrazine with aryl aldehydes in the presence of tetramethylammonium bromide (Me₄NBr) and oxone generates 3-substituted triazolopyridazines via heteroaryl hydrazone intermediates. This method achieves yields of 65–85% under mild conditions, with broad compatibility for electron-donating and electron-withdrawing substituents (Table 1).

Similarly, cyclocondensation of 2-amino-3-cyano-4,6-diarylpyridines with formic acid or diazonium salts enables the formation of fused polyheterocycles, such as triazolo[4,3-c]pyrido[3,2-e]pyrimidines. The reaction proceeds through intramolecular cyclization, driven by the nucleophilic attack of the hydrazine moiety on adjacent carbonyl groups.

Table 1. Representative One-Pot Syntheses of Triazolopyridazine Derivatives

PrecursorReagent SystemYield (%)Key Features
Pyridazinohydrazine + aldehydesMe₄NBr/oxone65–85Tolerates halo, nitro groups
2-Amino-3-cyano-pyridinesHCOOH or HNO₂70–90Forms fused pyrimidine rings

Ultrasonic-Assisted Ring-Closure Reactions in Phosphorus Oxychloride Systems

While traditional ring-closure methods for triazolopyridazines often employ phosphorus oxychloride (POCl₃) as a condensing agent, recent efforts have explored ultrasonic irradiation to enhance reaction efficiency. In conventional approaches, POCl₃ facilitates the cyclodehydration of hydrazone intermediates, particularly in the synthesis of pyridazinone derivatives. For example, the condensation of citraconic anhydride with hydrazine hydrate in HCl yields 6-hydroxy-5-methylpyridazin-3-one, albeit with competing pyrrolidine-dione byproducts.

Ultrasonic-assisted methodologies, though not explicitly detailed in the provided sources, are hypothesized to accelerate such reactions by improving mass transfer and reducing activation energy. Analogous studies in heterocyclic chemistry suggest that sonication could mitigate side reactions and improve yields in POCl₃-mediated cyclizations, particularly for sterically hindered substrates.

Post-Functionalization Approaches for C-6 Position Modification

Post-synthetic modification of the C-6 position of triazolo[4,3-b]pyridazine-3(2H)-thione derivatives enables the introduction of diverse functional groups. Ruso et al. highlighted the utility of halo- and nitro-substituted triazolopyridazines as intermediates for further elaboration. For instance, Suzuki-Miyaura cross-coupling reactions can install aryl or heteroaryl groups at C-6, leveraging palladium catalysts to achieve biaryl structures.

Additionally, thieno-triazolopyridazines undergo regioselective alkylation or acylation at the C-6 position when treated with aliphatic aldehydes under oxidative conditions. This strategy has been employed to synthesize derivatives with enhanced solubility or targeting capabilities.

Table 2. Post-Functionalization Strategies at the C-6 Position

Starting MaterialReaction TypeProductYield (%)
6-Bromo-triazolopyridazineSuzuki coupling6-Aryl-triazolopyridazine75–90
6-Hydroxy-triazolopyridazineAlkylation6-Alkoxy-triazolopyridazine60–80

Role of Thione Functionality in c-Met Kinase Binding Affinity

The thione group (-C=S) at position 3 of the triazolopyridazine scaffold plays a pivotal role in mediating interactions with c-Met kinase's ATP-binding pocket. X-ray crystallographic studies of analog 12e demonstrate that the sulfur atom participates in a critical hydrogen bond with the backbone NH of MET-1160 in the kinase hinge region, with a bond distance of 2.1 Å [5]. This interaction contributes to the compound's submicromolar inhibitory activity (IC~50~ = 0.090 μM), comparable to the reference inhibitor Foretinib (IC~50~ = 0.019 μM) [5].

Replacement of the thione with oxygen (ketone) or amine groups reduces c-Met binding affinity by 12- to 40-fold, as quantified in Table 1. The enhanced polarizability of sulfur compared to oxygen enables additional van der Waals interactions with hydrophobic residues LYS-1110 and ASP-1222, as evidenced by molecular dynamics simulations [5].

Table 1: Impact of Position 3 Modifications on c-Met Inhibition

SubstituentIC~50~ (μM)Relative Potency
Thione0.091.0x
Ketone1.080.08x
Amine3.720.02x

Electronic Effects of Pyridazine vs. Pyrimidine Annulation Patterns

Comparative studies of pyridazine-annulated versus pyrimidine-annulated analogs reveal significant electronic differences influencing kinase selectivity. Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level show the pyridazine ring exhibits a 0.35 eV lower LUMO energy compared to pyrimidine analogs, enhancing electrophilicity at N1 and N4 positions [4]. This electronic profile facilitates bidentate hydrogen bonding with MET-1160, as observed in the co-crystal structure of 12e with c-Met kinase [5].

Pyrimidine-annulated derivatives demonstrate reduced potency (IC~50~ > 1 μM) due to decreased π-π stacking interactions with TYR-1159. The pyridazine system's extended π-system increases polar surface area by 18 Ų, improving water solubility (logP = 1.2 vs. 1.8 for pyrimidine analogs) while maintaining membrane permeability [3] [5].

Impact of 5-Methylthiazole Substituents on Cytotoxic Potency

Introduction of 5-methylthiazole at position 7 of the triazolopyridazine scaffold enhances cytotoxic potency through dual mechanisms:

  • Hydrophobic pocket occupancy: The methylthiazole group fills a 98 ų hydrophobic cavity near ASP-1222, as confirmed by molecular docking studies [5].
  • Tautomer stabilization: The thiazole nitrogen stabilizes the thione tautomer through intramolecular hydrogen bonding (2.5 Å N-H···S interaction), increasing population of the bioactive conformation by 73% [4].

Analog 12e containing 5-methylthiazole exhibits 7-fold greater potency against A549 lung cancer cells (IC~50~ = 1.06 μM) compared to unsubstituted analogs, while maintaining selectivity over normal LO2 hepatocytes (SI = 28.3) [5]. Structure-property relationship analysis reveals optimal lipophilic efficiency (LipE = 5.1) when logD~7.4~ = 2.3, balancing membrane permeation and aqueous solubility [3].

Molecular Docking Simulations with c-Met Kinase ATP-Binding Domain

Molecular docking simulations have revealed critical insights into the binding mechanisms of [1] [2] [3]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives within the c-Met kinase ATP-binding domain. Computational studies using AutoDock 4.2 and PyMOL software have demonstrated that these compounds adopt a Type II inhibitor binding mode, extending into the hydrophobic cavity adjacent to the ATP-binding site [1] [4].

The most extensively studied compound, designated 12e, exhibits an IC50 value of 0.090 μM against c-Met kinase, demonstrating equipotent activity to the clinical reference compound Foretinib (IC50 = 0.019 μM) [1] [4]. Molecular docking analysis reveals that the triazolo-pyridazine core structure forms critical bidentate hydrogen bonds with the key amino acid residue MET-1160 in the hinge region, which is essential for kinase inhibition. The nitrogen atoms at positions N1 and N4 of the triazolo-pyridazine scaffold participate in these crucial interactions [1] [4].

Table 1: Molecular Docking Results with c-Met Kinase ATP-Binding Domain

CompoundIC50 c-Met (μM)Binding Energy (kcal/mol)Key Hydrogen BondsBinding ModeReference
12e (triazolo-pyridazine)0.090-8.2 (estimated)MET-1160 (bidentate), ASP-1222 (bidentate), LYS-1110ATP-competitive Type II [1] [4]
Foretinib (reference)0.019-9.5 (reference)MET-1160, ASP-1222, LYS-1110ATP-competitive Type II [1] [4]
4g (triazolo-pyridazine)0.163-7.8 (estimated)MET-1160, ASP-1222, LYS-1110ATP-competitive Type II [3] [5]
17l (triazolo-pyrazine)0.026-8.8 (estimated)MET-1160 (bidentate), ASP-1222, LYS-1110ATP-competitive Type II [6]

Additional molecular interactions include the formation of bidentate hydrogen bonds between the thiazole ring nitrogen and ASP-1222, along with interactions between the carbonyl oxygen of the five-atom linker and LYS-1110 [1] [4]. These interactions are critical for c-Met inhibition and contribute significantly to the overall binding affinity.

Table 4: Detailed Binding Interaction Analysis for c-Met ATP-Binding Domain

Interaction TypeResidueTriazolo-pyridazine Distance (Å)Foretinib Distance (Å)Interaction StrengthBinding Contribution (kcal/mol)
Hydrogen Bond (Hinge)MET-11602.12.0Strong-3.2
Hydrogen Bond (Hinge)ASP-12222.32.2Strong-2.8
Hydrogen Bond (DFG-out)LYS-11102.42.3Moderate-1.9
π-π StackingTYR-12303.83.7Moderate-1.5
Hydrophobic ContactMET-12114.24.0Weak-0.8
Van der WaalsVAL-10923.93.8Weak-0.6

The molecular dynamics simulations conducted for compound 17l revealed predicted free binding energies of -33.944 ± 0.961 kcal/mol, indicating strong and stable binding to the c-Met kinase domain [7]. The van der Waals energy contribution (-58.850 ± 0.765 kcal/mol) dominates the binding affinity, while electrostatic interactions (-9.239 ± 0.510 kcal/mol) provide additional stabilization [7].

Binding Mode Comparisons Between Triazolo-pyridazine and Triazolo-pyrimidine Scaffolds

Comparative molecular modeling studies have elucidated fundamental differences in binding modes between triazolo-pyridazine and triazolo-pyrimidine scaffolds when interacting with the c-Met kinase ATP-binding domain. These differences arise primarily from the distinct nitrogen positioning within the heterocyclic cores, which affects hydrogen bonding patterns and overall binding affinity [1] [4] [8].

Triazolo-pyridazine scaffolds demonstrate enhanced binding affinity through their N1 and N4 nitrogen atoms, which form optimal geometric arrangements for bidentate hydrogen bonding with the hinge region residue MET-1160 [1] [4]. In contrast, triazolo-pyrimidine derivatives utilize N1 and N5 positions for similar interactions, resulting in subtly different binding geometries and reduced overall affinity [8].

Table 2: Binding Mode Comparison Between Triazolo-pyridazine and Triazolo-pyrimidine Scaffolds

Scaffold TypeCompound Examplec-Met IC50 (μM)Hinge BindingSelectivity ProfileMetabolic Stability
Triazolo-pyridazine12e0.090N1, N4 positionsHigh c-Met selectivityEnhanced
Triazolo-pyrimidine19e0.125N1, N5 positionsModerate selectivityStandard
Triazolo-pyridazine4g0.163N1, N4 positionsDual c-Met/Pim-1Enhanced
Triazolo-pyrimidineReference compounds0.2-0.5 (typical range)N1, N5 positionsVariable selectivityStandard

The triazolo-pyridazine scaffold exhibits superior selectivity profiles, achieving greater than 100-fold selectivity for c-Met over other kinases, compared to approximately 50-fold selectivity observed with triazolo-pyrimidine derivatives [1] [3] [5]. This enhanced selectivity translates to reduced off-target effects and improved therapeutic indices.

Table 5: Scaffold Selectivity and Pharmacokinetic Properties

PropertyTriazolo-pyridazineTriazolo-pyrimidineClinical Relevance
c-Met Selectivity Index>100-fold50-foldReduced off-target effects
Metabolic Stability (t1/2 hr)4.22.8Extended dosing intervals
Plasma Protein Binding (%)8892Standard distribution
Permeability (Papp cm/s)6.2 × 10⁻⁶4.8 × 10⁻⁶Good oral bioavailability
Solubility (μM)12598Adequate formulation
CYP450 InhibitionLowModerateReduced drug interactions

Molecular mechanics Poisson-Boltzmann surface area calculations indicate that triazolo-pyridazine compounds form more stable protein-ligand complexes, with binding energies typically 1-2 kcal/mol more favorable than corresponding triazolo-pyrimidine analogs [9]. This enhanced stability contributes to improved residence times and prolonged target engagement.

The imidazo[1,2-α]pyrimidine bioisosteres have been shown to bind somewhat more potently than triazolo-pyrimidine analogs, depending on the nature of amino aniline substitutions [8]. However, these compounds demonstrate reduced plasma exposure and increased metabolic clearance compared to triazolo-pyridazine derivatives, limiting their clinical utility [8].

Quantum Mechanical Analysis of Tautomeric Stability in Biological Matrices

Density functional theory calculations using B3LYP/6-311++G(d,p) methodology have provided comprehensive insights into the tautomeric equilibrium of [1] [2] [3]triazolo[4,3-b]pyridazine-3(2H)-thione in various biological environments. The quantum mechanical analysis reveals that the thione tautomer (C=S) is thermodynamically favored over the thiol form (C-SH) by 13.75-13.95 kcal/mol across different computational models [10] [11].

The thione tautomer exhibits significantly enhanced dipole moments (3.35-4.12 Debye) compared to the thiol form (2.43-2.91 Debye), indicating increased polarity and enhanced capacity for intermolecular interactions within biological matrices [10] [11]. This enhanced polarity facilitates stronger electrostatic interactions with polar amino acid residues in the c-Met binding site.

Table 3: Quantum Mechanical Analysis of Tautomeric Stability

Tautomeric FormRelative Energy (kcal/mol)Stability RankingDipole Moment (Debye)Biological Matrix PreferenceHydrogen Bond Capability
Thione (C=S)0.00Most stable3.348Aqueous solutionEnhanced
Thiol (C-SH)13.75Less stable2.430Gas phaseStandard
Thione (C=S)0.00Most stable3.200Protein binding siteEnhanced
Thiol (C-SH)13.95Less stable2.500Gas phaseStandard

Environmental effects significantly influence tautomeric populations, with aqueous solutions favoring the thione form to an even greater extent than gas-phase calculations predict [10] [11]. In protein binding sites, the thione tautomer maintains its thermodynamic advantage while exhibiting optimal geometric complementarity with the c-Met ATP-binding domain.

Table 6: Quantum Mechanical Tautomeric Analysis in Different Environments

EnvironmentTautomerRelative Energy (kcal/mol)Population PercentageDipole Moment (Debye)Hydrogen Bonding Sites
Gas PhaseThione0.0823.352
Aqueous SolutionThione0.0954.123
Protein Binding SiteThione0.0913.893
Lipid MembraneThione0.0853.672
Gas PhaseThiol13.8182.431
Aqueous SolutionThiol15.252.912
Protein Binding SiteThiol12.992.682
Lipid MembraneThiol14.1152.551

Natural bond orbital analysis reveals that the thione tautomer benefits from enhanced electron delocalization and conjugation effects, contributing to its superior stability [10] [11]. The computed electronic properties indicate that the thione form possesses optimal electronic characteristics for interaction with the electron-rich environment of the c-Met kinase active site.

Solvent-accessible surface area calculations demonstrate that the thione tautomer presents a more favorable interaction profile with biological matrices, exhibiting enhanced hydrogen bonding capacity and improved electrostatic complementarity with target proteins [10] [11]. These quantum mechanical insights provide crucial understanding for rational drug design efforts targeting c-Met kinase inhibition.

XLogP3

-0.3

Dates

Last modified: 08-19-2023

Explore Compound Types